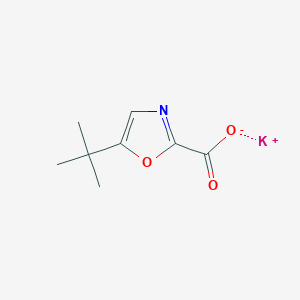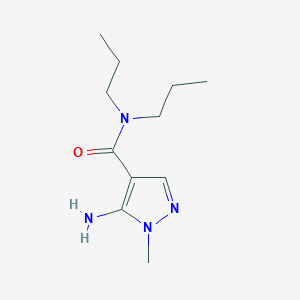![molecular formula C9H14N2OS B2997351 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 92988-78-8](/img/structure/B2997351.png)
8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-thioxo-1,3-diazaspiro[45]decan-4-one is a chemical compound with a complex molecular structure It belongs to the class of spiro compounds, which are characterized by a unique bicyclic framework
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds such as 2,8-diazaspiro[45]decan-1-one derivatives have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death .
Mode of Action
The exact mode of action of 8-Methyl-2-thioxo-1,3-diazaspiro[4Related compounds have been shown to inhibit ripk1, thereby blocking the activation of the necroptosis pathway . This suggests that 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one might interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-2-thioxo-1,3-diazaspiro[4Inhibition of ripk1, as seen with similar compounds, would affect the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases , so inhibiting this pathway could have significant downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-2-thioxo-1,3-diazaspiro[4A related compound, identified as compound 48, demonstrated excellent metabolic stability . This suggests that this compound might have similar properties, potentially leading to good bioavailability.
Result of Action
The molecular and cellular effects of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds have shown significant anti-necroptotic effects in necroptosis models . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one interacts with RIPK1, blocking the activation of the necroptosis pathway . This interaction involves binding to the kinase domain of RIPK1, inhibiting its activity and preventing the downstream signaling events that lead to necroptosis .
Cellular Effects
The inhibition of RIPK1 by this compound has significant effects on cell function. It prevents the induction of necroptosis, a form of programmed cell death that is implicated in various inflammatory diseases . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to RIPK1 and inhibiting its kinase activity . This prevents the phosphorylation of downstream targets and the subsequent activation of the necroptosis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a thioamide derivative under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively. Quality control measures would be in place to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or in the treatment of certain diseases. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
8-Methyl-2-thioxo-1-oxa-3,8-diazaspiro[4.5]decan-4-one
Uniqueness: 8-Methyl-2-thioxo-1,3-diazaspiro[45]decan-4-one stands out due to its specific structural features and reactivity profile
Properties
IUPAC Name |
8-methyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWYDBHZOHVJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)


![2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2997273.png)




![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)
![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)



